Cas no 2580180-04-5 (4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid)

4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid structure
2580180-04-5 structure
商品名:4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid
CAS番号:2580180-04-5
MF:C7H8F3NO3
メガワット:211.13853263855
CID:5658296
PubChem ID:165887742

4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27727118
    • 4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
    • 2580180-04-5
    • 4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid
    • インチ: 1S/C7H8F3NO3/c8-7(9,10)3-5(11)1-6(2-5,14-3)4(12)13/h3H,1-2,11H2,(H,12,13)
    • InChIKey: ASHOXNGOZLZFAJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C2(CC(C(=O)O)(C2)O1)N)(F)F

計算された属性

  • せいみつぶんしりょう: 211.04562760g/mol
  • どういたいしつりょう: 211.04562760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.4

4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27727118-10.0g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
10g
$12560.0 2023-05-25
Enamine
EN300-27727118-0.05g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
0.05g
$2454.0 2023-09-10
Enamine
EN300-27727118-0.5g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
0.5g
$2804.0 2023-09-10
Enamine
EN300-27727118-2.5g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
2.5g
$5724.0 2023-09-10
Enamine
EN300-27727118-0.1g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
0.1g
$2571.0 2023-09-10
Enamine
EN300-27727118-5.0g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
5g
$8470.0 2023-05-25
Enamine
EN300-27727118-1g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
1g
$2921.0 2023-09-10
Enamine
EN300-27727118-5g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
5g
$8470.0 2023-09-10
Enamine
EN300-27727118-10g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
10g
$12560.0 2023-09-10
Enamine
EN300-27727118-1.0g
4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
2580180-04-5
1g
$2921.0 2023-05-25

4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid 関連文献

4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acidに関する追加情報

Recent Advances in the Study of 4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2580180-04-5)

The compound 4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2580180-04-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This bicyclic scaffold, characterized by the presence of a trifluoromethyl group and an amino acid moiety, presents a promising platform for the development of novel bioactive molecules. Recent studies have explored its utility as a building block for drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and neurological disorders.

One of the key areas of research has focused on the synthesis and optimization of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient synthetic route to 4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, highlighting its scalability and potential for industrial application. The researchers employed a stereoselective cyclization strategy to construct the bicyclic core, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. This synthetic approach achieved an overall yield of 42%, representing a significant improvement over previous methods.

In terms of biological activity, preliminary investigations have revealed that derivatives of this compound exhibit potent inhibitory effects against gamma-aminobutyric acid (GABA) aminotransferase, an enzyme implicated in several neurological conditions. Molecular docking studies suggest that the rigid bicyclic structure and the electron-withdrawing trifluoromethyl group contribute to strong binding interactions with the enzyme's active site. These findings were further corroborated by in vitro assays showing IC50 values in the low micromolar range, positioning this scaffold as a promising starting point for the development of new GABAergic modulators.

Another significant development involves the application of 4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid in peptide mimetics. Researchers have successfully incorporated this non-proteinogenic amino acid into peptide sequences, resulting in enhanced metabolic stability and improved pharmacokinetic properties. A 2024 study in ACS Chemical Biology reported the design of cyclic peptides containing this scaffold that demonstrated remarkable selectivity for the interleukin-1 receptor, with potential applications in autoimmune disease treatment.

The physicochemical properties of this compound have also been extensively characterized. Its logP value of 0.8 and polar surface area of 85 Ų suggest favorable drug-like properties, while the presence of the trifluoromethyl group enhances membrane permeability. These characteristics, combined with the compound's demonstrated stability under physiological conditions, make it particularly attractive for medicinal chemistry applications.

Looking forward, several research groups are exploring the potential of 4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid in fragment-based drug discovery. Its relatively small size (MW: 213.15 g/mol) and high fraction of sp3-hybridized carbons make it an ideal fragment for screening against challenging drug targets. Recent work has focused on developing diverse libraries of derivatives to explore structure-activity relationships more comprehensively.

In conclusion, 4-amino-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid represents a versatile and pharmacologically relevant scaffold with multiple applications in drug discovery. Its unique structural features, combined with promising biological activities, position it as an important compound in contemporary medicinal chemistry research. Future studies will likely focus on expanding its therapeutic applications and optimizing its properties for clinical development.

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